N~2~-ethylalaninamide
Description
N²-Ethylalaninamide (IUPAC name: (2S)-2-amino-N-ethylpropanamide) is a derivative of alanine where the amino group is substituted with an ethyl group. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol . N²-Ethylalaninamide hydrobromide has been listed as a discontinued product, suggesting historical research or industrial interest .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2S)-2-(ethylamino)propanamide |
InChI |
InChI=1S/C5H12N2O/c1-3-7-4(2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
InChI Key |
ABRZPTWMDNJLMD-BYPYZUCNSA-N |
Isomeric SMILES |
CCN[C@@H](C)C(=O)N |
Canonical SMILES |
CCNC(C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-ethylalaninamide can be synthesized through several methods. One common approach involves the reaction of alanine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N2-ethylalaninamide often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-ethylalanine oxides, while reduction can produce ethylamine derivatives.
Scientific Research Applications
N~2~-ethylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N2-ethylalaninamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its use, such as in metabolic studies or drug development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of key structural features and properties is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects : The ethyl group in N²-ethylalaninamide increases molecular weight and lipophilicity compared to N-methylalanine. This may enhance membrane permeability but reduce water solubility.
- Chirality : Both N²-ethylalaninamide and N-methylalanine retain the L-configuration, critical for biological activity .
- Polarity : Acetylated derivatives (e.g., N-acetylornithine) exhibit higher polarity due to the carbonyl group, influencing solubility and metabolic pathways .
Stability and Coordination Behavior
- Metal Coordination: highlights that β-alanine derivatives coordinate with Cu²+ via amino and carboxylate groups.
- Thermal Stability: No direct data are available, but longer alkyl chains (e.g., ethyl vs. methyl) generally lower melting points due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
